2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide
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Overview
Description
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a sulfonyl group, and a chloro-substituted phenoxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide typically involves multiple steps, starting with the preparation of the core phenoxy structure. The process may include:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-nitrophenol with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of 4-chloro-2-nitrophenyl sulfone.
Reduction and Morpholine Introduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. The resulting amine is reacted with morpholine to introduce the morpholinyl group.
Acetamide Formation: Finally, the phenoxy intermediate is reacted with ethyl chloroacetate in the presence of a base to form the N-ethylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a corresponding hydroxy group using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxy-substituted phenoxy compounds.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: A compound with a similar morpholine and chloro-substituted structure but with a different core scaffold.
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide: A structurally similar compound with a cyclohexyl group instead of an ethyl group.
Uniqueness
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and sulfonyl group make it particularly versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-2-16-14(18)10-22-12-4-3-11(15)9-13(12)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWXEDQLCOTWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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